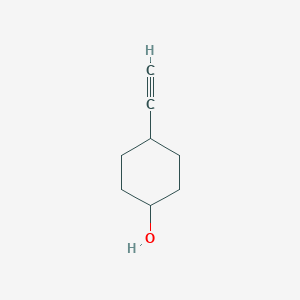

trans-4-Ethynylcyclohexan-1-ol

Description

Significance of Ethynylcyclohexanol Scaffolds in Organic Chemistry

The ethynylcyclohexanol scaffold, a category to which trans-4-Ethynylcyclohexan-1-ol belongs, is a significant structural motif in organic synthesis due to the versatile reactivity of the ethynyl (B1212043) (alkyne) group. Terminal alkynes are foundational functional groups for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

One of the most prominent applications of terminal alkynes is in transition-metal-catalyzed cross-coupling reactions. For instance, the Sonogashira coupling, which pairs a terminal alkyne with an aryl or vinyl halide, is a cornerstone of modern synthesis for creating substituted alkynes. The related 1-ethynylcyclohexan-1-ol has been utilized in such coupling reactions. eontrading.uk Furthermore, ethynylcyclohexanols can be transformed into other useful synthetic intermediates. For example, the hydrosilylation of 1-ethynylcyclohexan-1-ol produces a vinylsilane, which can then participate in Hiyama couplings to form stereodefined 1,3-dienes, a common feature in many natural products.

The terminal alkyne of the ethynylcyclohexanol scaffold is also a key participant in cycloaddition reactions. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry," allows for the efficient and regioselective formation of 1,2,3-triazole rings. activate-scientific.com Triazoles are important heterocyclic scaffolds in medicinal chemistry, known for their stability and ability to engage in biological interactions. The ability of the ethynyl group to readily undergo such transformations makes the ethynylcyclohexanol scaffold a valuable starting point for generating diverse molecular libraries.

Role of this compound as a Key Building Block for Complex Molecules

The terminal alkyne functionality allows this compound to be used in a variety of synthetic transformations essential for building molecular complexity. These include the previously mentioned Sonogashira coupling to introduce aryl or vinyl groups, and its use in click chemistry to link with other molecules containing azide (B81097) groups. activate-scientific.com Its utility as a pharmaceutical intermediate and building block is noted by chemical suppliers. eontrading.ukambeed.com For instance, the broader class of ethynylcyclohexanols has been implicated in the synthesis of 4-aminopyrazolo[3,4-d]pyrimidine derivatives, which are investigated as inhibitors of p21-activated kinase 4 (PAK4), a target in cancer therapy.

The hydroxyl group adds another layer of synthetic versatility. It can be used as a nucleophile, be oxidized to a ketone, or act as a directing group in certain reactions. This dual functionality allows for sequential or orthogonal chemical modifications, enabling the construction of intricate and densely functionalized molecules from a relatively simple and accessible starting material.

Structure

3D Structure

Properties

IUPAC Name |

4-ethynylcyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-2-7-3-5-8(9)6-4-7/h1,7-9H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZDCGONRANCJLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCC(CC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80622284 | |

| Record name | 4-Ethynylcyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141895-72-9 | |

| Record name | 4-Ethynylcyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Trans 4 Ethynylcyclohexan 1 Ol

Established Synthetic Pathways to trans-4-Ethynylcyclohexan-1-ol

Established synthetic pathways to this compound are not extensively documented in the literature as a standalone preparation. However, a logical and established synthetic route can be devised based on well-known organic transformations. The most plausible approach involves a two-step sequence starting from 4-hydroxycyclohexanone (B83380): ethynylation of the ketone followed by stereoselective reduction of the resulting keto-alkyne, or, more commonly, ethynylation of a protected 4-oxocyclohexanol. A more direct, though potentially less selective, route involves the ethynylation of 1,4-cyclohexanedione (B43130) followed by a stereoselective reduction.

A common and well-established method for the introduction of an ethynyl (B1212043) group is the addition of an acetylide anion to a ketone. wikipedia.org This can be achieved by reacting the ketone with a metal acetylide, such as sodium acetylide or lithium acetylide, in an appropriate solvent like liquid ammonia (B1221849) or tetrahydrofuran (B95107) (THF).

Route 1: From 4-Hydroxycyclohexanone

A plausible synthetic route commences with the readily available 4-hydroxycyclohexanone. To prevent the acetylide from reacting with the hydroxyl group, it must first be protected.

Protection of the Hydroxyl Group: The hydroxyl group of 4-hydroxycyclohexanone is protected using a suitable protecting group, such as a silyl (B83357) ether (e.g., tert-butyldimethylsilyl ether, TBDMS) or an acetal.

Ethynylation: The protected ketone is then reacted with a lithium acetylide, which can be generated in situ from acetylene (B1199291) and a strong base like n-butyllithium, to introduce the ethynyl group at the carbonyl carbon.

Deprotection and Stereoselective Reduction: Subsequent removal of the protecting group would yield 4-ethynylcyclohexanone. The final and crucial step is the stereoselective reduction of the ketone to the desired trans-alcohol. This is typically achieved using a bulky reducing agent that favors axial attack on the cyclohexanone (B45756) ring, leading to the equatorial (trans) alcohol as the major product.

Route 2: From 1,4-Cyclohexanedione

An alternative pathway begins with 1,4-cyclohexanedione.

Monoselective Ethynylation: A significant challenge in this route is the selective mono-ethynylation of the diketone. Careful control of stoichiometry and reaction conditions is necessary to minimize the formation of the di-ethynylated byproduct.

Stereoselective Reduction: The resulting 4-ethynylcyclohexanone is then subjected to stereoselective reduction as described in the previous route to favor the formation of the trans-isomer.

The following table summarizes the key transformations in these proposed pathways:

| Step | Transformation | Reagents and Conditions | Starting Material | Intermediate/Product |

| 1a | Protection | TBDMSCl, Imidazole, DMF | 4-Hydroxycyclohexanone | 4-(tert-Butyldimethylsilyloxy)cyclohexanone |

| 2a | Ethynylation | Lithium acetylide, THF | 4-(tert-Butyldimethylsilyloxy)cyclohexanone | 1-Ethynyl-4-(tert-butyldimethylsilyloxy)cyclohexan-1-ol |

| 3a | Deprotection/Reduction | TBAF; then NaBH4, CeCl3 | 1-Ethynyl-4-(tert-butyldimethylsilyloxy)cyclohexan-1-ol | This compound |

| 1b | Mono-ethynylation | Lithium acetylide (1 eq.), THF | 1,4-Cyclohexanedione | 4-Ethynylcyclohexanone |

| 2b | Stereoselective Reduction | L-Selectride®, THF | 4-Ethynylcyclohexanone | This compound |

Stereoselective Synthesis and Diastereomeric Control in Ethynylcyclohexanol Derivatives

The stereochemical outcome of the synthesis of this compound is primarily determined during the reduction of the intermediate 4-ethynylcyclohexanone. The stereochemistry of nucleophilic addition to cyclohexanones is a well-studied area of organic chemistry. researchgate.netacs.org The facial selectivity of the attack on the carbonyl group dictates whether the resulting hydroxyl group is in an axial or equatorial position, corresponding to the cis or trans isomer, respectively.

For a 4-substituted cyclohexanone, the substituent can influence the conformational equilibrium of the ring. In the case of 4-ethynylcyclohexanone, the ethynyl group is relatively small and is expected to have a minor impact on the chair conformation of the cyclohexane (B81311) ring.

The diastereomeric control in the reduction of 4-substituted cyclohexanones is governed by several factors, including the steric bulk of the reducing agent and the reaction temperature.

Axial vs. Equatorial Attack: Small, unhindered reducing agents, such as sodium borohydride (B1222165) (NaBH₄), can approach the carbonyl group from either the axial or equatorial face. However, attack from the axial direction is often favored to avoid steric hindrance with the axial hydrogens at the C-3 and C-5 positions, leading to the formation of the equatorial alcohol (trans product).

Bulky Reducing Agents: The use of sterically demanding reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®) or potassium tri-sec-butylborohydride (K-Selectride®), significantly enhances the selectivity for the equatorial alcohol. These bulky reagents preferentially attack from the less hindered equatorial face, resulting in the axial alcohol (cis product) being the minor product.

The general principle of stereoselective reduction of 4-substituted cyclohexanones is illustrated in the following table, which can be extrapolated to the synthesis of this compound.

| Reducing Agent | Predominant Attack | Major Product | Diastereomeric Ratio (trans:cis) |

| Sodium Borohydride (NaBH₄) | Axial | trans-Alcohol | Moderate to Good |

| Lithium Aluminum Hydride (LiAlH₄) | Axial | trans-Alcohol | Moderate to Good |

| L-Selectride® | Equatorial | trans-Alcohol | High to Excellent |

| K-Selectride® | Equatorial | trans-Alcohol | High to Excellent |

The choice of reducing agent is therefore critical for achieving high diastereomeric purity of the final this compound.

Novel Approaches for Functionalization of this compound

The presence of both a hydroxyl and a terminal alkyne group in this compound opens up numerous avenues for novel functionalization. These transformations can be broadly categorized into reactions involving the alkyne moiety and those involving the hydroxyl group.

Functionalization of the Ethynyl Group:

The terminal alkyne is a particularly versatile functional group that can participate in a variety of modern organic reactions.

Click Chemistry: The ethynyl group is an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." wikipedia.orglibretexts.org This reaction allows for the efficient and regioselective formation of a 1,4-disubstituted 1,2,3-triazole ring by reacting with an organic azide (B81097). This provides a powerful tool for linking this compound to a wide array of other molecules, including biomolecules, polymers, and fluorescent tags.

Sonogashira Coupling: The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction can be used to introduce aromatic or vinylic substituents onto the ethynyl group of this compound, thereby extending its carbon framework and creating more complex structures. 1-Ethynylcyclohexanol has been shown to be an effective acetylene surrogate in Sonogashira coupling reactions. researchgate.net

Photocatalytic Functionalizations: Recent advances in photoredox catalysis have enabled a range of novel functionalizations of alkynes. nih.gov These methods can facilitate vicinal or gem-difunctionalization, annulation, and cycloaddition reactions under mild conditions, offering new ways to elaborate the structure of this compound.

Functionalization of the Hydroxyl Group:

The secondary hydroxyl group can be readily transformed into other functional groups, further expanding the synthetic utility of the molecule.

Esterification and Etherification: Standard esterification or etherification reactions can be employed to introduce a variety of functional groups at the hydroxyl position.

Oxidation: Oxidation of the secondary alcohol to a ketone would yield 4-ethynylcyclohexanone, a key intermediate in the synthesis of the parent compound.

Dehydrogenative Coupling: More advanced methods, such as iridium-catalyzed β-alkylation of secondary alcohols via a "borrowing hydrogen" strategy, could potentially be applied to introduce alkyl substituents at the α-position to the hydroxyl group. researchgate.net

The following table provides a summary of potential novel functionalization reactions for this compound.

| Functional Group | Reaction Type | Reagents and Conditions | Product Type |

| Ethynyl | Click Chemistry (CuAAC) | R-N₃, Cu(I) catalyst | 1,2,3-Triazole derivative |

| Ethynyl | Sonogashira Coupling | R-X (X=I, Br), Pd catalyst, Cu(I) co-catalyst, base | Aryl/Vinyl-substituted alkyne |

| Ethynyl | Photocatalytic Difunctionalization | Photocatalyst, radical precursor, light | Densely functionalized alkene |

| Hydroxyl | Esterification | Acyl chloride or anhydride, base | Ester derivative |

| Hydroxyl | Oxidation | PCC, PDC, or Swern oxidation | 4-Ethynylcyclohexanone |

Chemical Reactivity and Derivatization of Trans 4 Ethynylcyclohexan 1 Ol

Alkynyl Group Transformations in trans-4-Ethynylcyclohexan-1-ol

The terminal alkyne is a key functional group, enabling a range of carbon-carbon and carbon-heteroatom bond-forming reactions.

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) with this compound

The terminal alkyne of this compound is well-suited for participation in the Huisgen 1,3-dipolar cycloaddition with azides, a reaction often referred to as 'click chemistry'. activate-scientific.com This copper(I)-catalyzed reaction is highly efficient and regioselective, leading to the formation of a stable 1,4-disubstituted 1,2,3-triazole ring. This transformation is widely used in bioconjugation to link molecules and in medicinal chemistry to create diverse molecular structures for structure-activity relationship (SAR) studies.

Palladium-Catalyzed Cross-Coupling Reactions Involving this compound

The terminal alkyne can also undergo various palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck couplings. These reactions are fundamental in organic synthesis for the creation of complex molecular architectures. For instance, the Sonogashira coupling would involve the reaction of this compound with aryl or vinyl halides to form a new carbon-carbon bond, extending the molecular framework.

Other Alkyne-Based Reactions of this compound

Beyond cycloadditions and cross-coupling reactions, the ethynyl (B1212043) group can participate in a variety of other transformations. These include, but are not limited to, hydration reactions to form ketones, hydroboration-oxidation to yield aldehydes, and various addition reactions across the triple bond. The specific reaction pathway can be controlled by the choice of reagents and reaction conditions.

Hydroxyl Group Derivatization of this compound

The secondary hydroxyl group on the cyclohexane (B81311) ring offers another site for chemical modification. Standard reactions for alcohols can be applied to introduce a range of functional groups. These include:

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters.

Etherification: Reaction with alkyl halides or under Williamson ether synthesis conditions to form ethers.

Oxidation: Conversion of the secondary alcohol to a ketone (4-ethynylcyclohexanone).

Protection: The hydroxyl group can be protected with various protecting groups (e.g., silyl (B83357) ethers, acetals) to allow for selective reaction at the alkyne terminus.

These derivatizations are crucial for modifying the physicochemical properties of the molecule, such as solubility and lipophilicity, and for building more complex structures.

Cyclohexane Ring Modifications and Substitutions in this compound Derivatives

While the primary reactive sites are the alkyne and hydroxyl groups, the cyclohexane ring itself can be a target for modification in derivatives of this compound. After initial derivatization of the primary functional groups, further synthetic steps could involve:

Introduction of substituents: Functional groups can be introduced onto the cyclohexane ring, although this often requires more complex, multi-step synthetic sequences starting from different precursors or through functionalization of the ketone formed by oxidation.

Ring-opening or rearrangement: Under specific conditions, the cyclohexane ring could undergo rearrangement or ring-opening reactions, leading to different carbocyclic or acyclic structures.

The trans-stereochemistry of the substituents on the cyclohexane ring provides a defined three-dimensional structure that is often sought after in drug design and materials science.

Applications of Trans 4 Ethynylcyclohexan 1 Ol in Advanced Chemical Research

Application in Bioconjugation Strategies

Bioconjugation, the process of linking molecules to biomolecules, benefits immensely from reagents that offer specific and efficient reactivity. The terminal alkyne group of trans-4-Ethynylcyclohexan-1-ol is particularly well-suited for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is a cornerstone of modern bioconjugation techniques. activate-scientific.com This reaction's high efficiency and specificity allow for the precise attachment of this cyclohexyl moiety to biomolecules. activate-scientific.com

The synthesis of hybrid molecules by combining established bioactive compounds with novel chemical entities is a key strategy in drug discovery. The this compound moiety has been used in the creation of such biologically active conjugates. A notable example is its use in the synthesis of penicillin-triazole conjugates (PNTCs). In this process, the terminal alkyne of this compound reacts with an azide-functionalized penicillin derivative, specifically 6-azidopenicillanic acid. acs.org This cycloaddition reaction creates a stable 1,2,3-triazole ring that links the penicillin core to the ethynylcyclohexanol fragment, resulting in a novel hybrid antimicrobial compound. acs.org The goal of such molecular hybridization is to create dual-acting agents or to modify the properties of the parent drug. acs.org

Table 1: Example of Biologically Active Conjugate Synthesis

| Reactant 1 | Reactant 2 | Linkage Chemistry | Resulting Conjugate Class |

|---|

The ability of the ethynyl (B1212043) group to participate in click chemistry makes this compound a useful component in the design of biochemical probes and labeling reagents. activate-scientific.com These tools are essential for studying biological processes, tracking molecules within cells, and identifying protein interactions. The general design involves attaching a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, to an azide-functionalized partner. This azide-reporter can then be "clicked" onto the alkyne of this compound. The resulting conjugate can be further elaborated using the hydroxyl group or incorporated into a larger molecule designed to interact with a specific biological target. This strategy allows for the attachment of reporter molecules to biomolecules with high efficiency and under biocompatible conditions. activate-scientific.com

Table 2: Conceptual Design of Biochemical Probes

| Component 1 | Component 2 | Reaction Type | Function of Resulting Probe |

|---|---|---|---|

| This compound | Azide-Functionalized Fluorophore | Click Chemistry | Fluorescent labeling of target molecules |

Utilization in Medicinal Chemistry and Drug Discovery

Medicinal chemistry focuses on the design and synthesis of new pharmaceutical agents. utkaluniversity.ac.in The structural features of this compound make it an attractive scaffold for drug discovery, offering a foundation upon which diverse and complex molecules can be built. nih.govbiosolveit.de

A molecular scaffold is a core structure upon which a variety of substituents can be placed to create a library of related compounds for biological screening. nih.govfrontiersin.org The this compound molecule serves as an excellent starting scaffold. Its cyclohexane (B81311) ring provides a rigid, three-dimensional framework that can orient functional groups in specific spatial arrangements. The hydroxyl and ethynyl groups serve as synthetic handles for diversification. For example, the hydroxyl group can be oxidized, esterified, or etherified, while the terminal alkyne can undergo a wide range of transformations, including Sonogashira coupling, unibo.it cycloadditions, acs.org and other alkyne-specific reactions. This allows chemists to systematically modify the structure and explore the chemical space around the central cyclohexyl core to develop new drug candidates. arxiv.org

Table 3: Potential Diversification of the this compound Scaffold

| Modification Site | Potential Reaction | Resulting Functionality |

|---|---|---|

| Hydroxyl Group | Esterification | Ester |

| Hydroxyl Group | Oxidation | Ketone |

| Ethynyl Group | CuAAC (Click Chemistry) | 1,2,3-Triazole |

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify which parts of a molecule are responsible for its biological effects. nih.gov By creating a library of compounds based on the this compound scaffold as described above, researchers can perform systematic SAR investigations. activate-scientific.com Each derivative, with its unique modification at the hydroxyl or ethynyl position, is tested in a biological assay. By comparing the activity of the different derivatives, scientists can deduce how specific structural changes influence potency, selectivity, or other pharmacological properties. For instance, an SAR study might reveal that a large aromatic group attached via Sonogashira coupling enhances binding to a target receptor, while converting the hydroxyl group to a ketone abolishes activity. This information is crucial for optimizing a lead compound into a viable drug candidate. nih.govupc.edu

Peptides are important biological molecules, but their use as drugs is often limited by poor stability and bioavailability. nih.gov Peptidomimetics are compounds designed to mimic the structure and function of natural peptides while overcoming these limitations. nih.govfrontiersin.org The this compound structure can be incorporated into peptidomimetics as a non-amino acidic scaffold. nih.gov Its rigid cyclohexane ring can serve as a conformational constraint, locking a portion of the molecule into a specific three-dimensional shape that mimics a peptide turn or loop. nih.gov Furthermore, the ethynyl group can be used to link the scaffold to amino acids or other peptide fragments, often by forming a stable triazole ring, which can act as an isostere for a peptide bond. upc.edufrontiersin.org This approach allows for the creation of more stable and potentially more potent therapeutic agents that can interact with biological targets typically addressed by peptides. frontiersin.org

Table 5: Conceptual Structure of a Peptidomimetic Incorporating the Ethynylcyclohexanol Moiety

| Component 1 | Linker | Component 2 | Role of Ethynylcyclohexanol |

|---|---|---|---|

| Amino Acid/Peptide Fragment | Triazole Ring (from alkyne) | trans-4-Cyclohexan-1-ol Scaffold | Provides rigid conformational constraint |

Role in Materials Science and Polymer Chemistry

The dual functionality of this compound makes it a versatile monomer for constructing advanced polymeric materials. The terminal alkyne provides a reactive site for various polymerization and coupling reactions, while the hydroxyl group can be used for further functionalization or to influence the polymer's properties, such as solubility and thermal stability. The rigid cyclohexyl core can impart desirable mechanical and thermal properties to the resulting materials.

Incorporation of this compound into Novel Polymeric Architectures

The terminal alkyne group is the primary site for polymerization. Transition metal catalysts can induce the polymerization of ethynylcyclohexanol derivatives to yield poly(ethynylcyclohexanol). chemicalbook.com These polymers contain a conjugated polyacetylene backbone decorated with hydroxycyclohexyl side groups. The rigid trans-cyclohexane unit can enhance the thermal stability and mechanical strength of the polymer backbone.

Furthermore, this compound is an ideal monomer for widely used coupling reactions to create precisely defined polymer architectures. These methods include:

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a cornerstone for synthesizing conjugated polymers. researchgate.net Using dihaloaromatic compounds, this compound can be incorporated into poly(aryleneethynylene)s (PAEs). These materials are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells, due to their photophysical properties. researchgate.net

Click Chemistry: The terminal alkyne is a perfect functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry." By reacting with bifunctional or polyfunctional azides, this compound can be used to build highly branched polymers, dendrimers, or cross-linked networks with high efficiency and selectivity. thieme-connect.com The resulting triazole rings are stable and can enhance the polymer's properties.

| Polymerization/Coupling Method | Catalyst/Reagents | Resulting Polymer Architecture | Potential Applications |

| Direct Polymerization | Transition Metal Catalysts | Poly(ethynylcyclohexanol) | Specialty polymers |

| Sonogashira Coupling | Pd catalyst, Cu co-catalyst, Base | Poly(aryleneethynylene)s | Organic electronics, functional materials |

| Azide-Alkyne Click Chemistry | Cu(I) catalyst, Azide (B81097) comonomers | Polytriazoles, Dendrimers, Networks | Advanced materials, coatings, hydrogels |

Synthesis of Functional Materials Based on Ethynylcyclohexanol Units

The unique structure of this compound allows for the synthesis of a variety of functional materials where the ethynylcyclohexanol unit imparts specific properties.

The alkyne group can undergo homocoupling reactions, such as the Glaser or Eglinton coupling, to produce symmetric diynes. For instance, the homocoupling of 1-ethynylcyclohexan-1-ol has been demonstrated using copper-based catalytic systems. mdpi.com The resulting 1,4-bis(hydroxycyclohexyl)butadiyne structures can act as rigid, linear linkers in the construction of metal-organic frameworks (MOFs) or coordination polymers.

Moreover, the compound can be used to create functional dienes. A two-step process involving the hydrosilylation of the alkyne to form a vinylsilane, followed by a Hiyama cross-coupling reaction, can generate highly substituted 1,3-dienes. mdpi.com These dienes are valuable monomers for producing synthetic rubbers and elastomers through polymerization. The presence of the cyclohexanol (B46403) moiety can improve the thermal properties and chemical resistance of these materials.

Contributions to Catalysis and Ligand Design

In the realm of catalysis, this compound and its derivatives can play a dual role: they can be transformed into ligands for transition metal catalysts or act directly as components within a catalytic system.

Application of this compound in Ligand Synthesis

The terminal alkyne is a key functional group for synthesizing alkynyl ligands, which can coordinate to transition metals to form stable organometallic complexes. Research on the isomer 1-ethynylcyclohexanol has shown its ability to form complexes with various metals, a reactivity pattern that this compound is expected to share. chemicalbook.com

For example, ethynylcyclohexanol derivatives can react with metal precursors to create ligands for catalysis. They have been used to synthesize bidentate ligands that can chelate to a metal center, potentially enhancing catalytic activity and selectivity. thieme-connect.com The hydroxyl group offers a convenient handle for further modification, allowing for the tuning of the ligand's electronic and steric properties. This can be achieved through esterification or etherification, enabling the synthesis of a library of related ligands for screening in various catalytic applications.

| Metal Center | Reaction Type | Application of Resulting Complex |

| Palladium(II) | Sonogashira Coupling | Catalysis, Synthesis of Conjugated Polymers researchgate.net |

| Copper(I) | Azide-Alkyne Cycloaddition | "Click" reactions, Synthesis of Triazoles thieme-connect.com |

| Ruthenium(II) | Acetylation of the -OH group | Catalysis chemicalbook.com |

Role of Ethynylcyclohexanol Derivatives in Catalytic Systems

Derivatives of ethynylcyclohexanol have been found to be effective inhibitors or modifiers in certain catalytic processes. One of the most notable applications is in platinum-catalyzed hydrosilylation reactions, which are used for curing silicone elastomers and adhesives. chemicalbook.com

In these systems, acetylenic alcohols like 1-ethynylcyclohexanol act as inhibitors for the platinum catalyst at room temperature. chemicalbook.com This function is crucial as it prevents the silicone composition from curing prematurely, thereby extending its pot life and working time. When the mixture is heated, the inhibitory effect is overcome, and the catalyst becomes active, initiating the curing process. This controlled catalytic activity is essential for many industrial applications of silicones.

Additionally, the ability of the alkyne group to react with metal hydrides to form vinyl derivatives suggests that ethynylcyclohexanol compounds can be used to modify or functionalize catalyst surfaces or molecular catalysts in situ. chemicalbook.com

Spectroscopic and Structural Characterization of Trans 4 Ethynylcyclohexan 1 Ol Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of trans-4-Ethynylcyclohexan-1-ol Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed molecular structure of this compound and its derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.

In ¹H NMR, the chemical shifts of the cyclohexane (B81311) ring protons are influenced by the stereochemistry of the substituents. For the trans isomer, the hydroxyl and ethynyl (B1212043) groups are typically in equatorial positions to minimize steric hindrance, leading to a more stable chair conformation. The proton attached to the carbon bearing the hydroxyl group (H-1) is expected to appear as a multiplet at a downfield chemical shift, typically in the range of 3.5-4.0 ppm, due to the deshielding effect of the oxygen atom. The protons on the carbons adjacent to the hydroxyl group (H-2, H-6) will also be shifted downfield, though to a lesser extent. The proton on the carbon with the ethynyl group (H-4) will also experience a distinct chemical shift. The acetylenic proton (≡C-H) is anticipated to resonate at approximately 2.0-2.5 ppm.

In ¹³C NMR spectroscopy, the carbon atom attached to the hydroxyl group (C-1) is expected to have a chemical shift in the range of 65-75 ppm. The carbons of the ethynyl group are also characteristic, with the quaternary carbon (C≡C-R) appearing around 80-90 ppm and the terminal alkyne carbon (≡C-H) appearing at approximately 70-80 ppm. The chemical shifts of the other cyclohexane ring carbons provide further confirmation of the structure.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity within the molecule. For instance, an HMBC experiment would show a correlation between the acetylenic proton and the carbons of the ethynyl group, as well as the adjacent carbon on the cyclohexane ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| H-1 | 3.5 - 4.0 (multiplet) | - |

| Cyclohexyl Protons | 1.2 - 2.2 (multiplets) | - |

| Acetylenic Proton | 2.0 - 2.5 (singlet) | - |

| C-1 | - | 65 - 75 |

| Cyclohexyl Carbons | - | 25 - 45 |

| C≡C-R | - | 80 - 90 |

| ≡C-H | - | 70 - 80 |

Mass Spectrometry (MS) Analysis of Ethynylcyclohexanol Derivatives

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound derivatives, as well as for obtaining structural information through fragmentation analysis.

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (124.18 g/mol ). The fragmentation pattern is expected to be characteristic of cyclohexanol (B46403) and terminal alkyne functionalities. A common fragmentation pathway for cyclohexanols is the loss of a water molecule (H₂O), leading to a significant peak at M-18 (m/z 106). Another prominent fragmentation would likely involve the cleavage of the cyclohexane ring. The presence of the ethynyl group may lead to specific fragmentation pathways, such as the loss of the ethynyl radical (C₂H), resulting in a peak at M-25 (m/z 99).

Electrospray ionization (ESI-MS), a softer ionization technique, is particularly useful for analyzing derivatives of this compound, especially if they are more polar or thermally labile. In positive ion mode, ESI-MS would typically show the protonated molecule [M+H]⁺ at m/z 125.19 or adducts with other cations like sodium [M+Na]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental formula with high accuracy.

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z (EI-MS) | Proposed Structure/Loss |

| [M]⁺ | 124 | Molecular Ion |

| [M-H₂O]⁺ | 106 | Loss of water |

| [M-C₂H]⁺ | 99 | Loss of ethynyl radical |

| [M-C₂H₃]⁺ | 97 | Loss of vinyl radical |

| [C₆H₉]⁺ | 81 | Cyclohexenyl cation |

| [C₅H₇]⁺ | 67 | Fragment from ring cleavage |

X-ray Crystallography and Conformational Analysis of this compound Scaffolds

The cyclohexane ring in this compound is expected to adopt a chair conformation to minimize angle and torsional strain. In the trans configuration, the hydroxyl and ethynyl groups are positioned on opposite sides of the ring. To achieve maximum stability, both of these bulky substituents will preferentially occupy equatorial positions. pressbooks.pub This diequatorial conformation minimizes steric interactions, particularly the unfavorable 1,3-diaxial interactions that would occur if either group were in an axial position. pressbooks.pub

Computational modeling and theoretical calculations can be employed to further investigate the conformational landscape, providing estimates of the energy differences between various conformers and predicting bond lengths, bond angles, and dihedral angles. These theoretical studies can serve as a valuable guide in the absence of experimental crystal structure data.

Vibrational Spectroscopy (IR, Raman) for Structural Elucidation of this compound

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound.

The IR spectrum is expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The broadness of this peak is due to hydrogen bonding. A sharp, weak to medium intensity absorption band is anticipated around 3300 cm⁻¹, corresponding to the ≡C-H stretching vibration of the terminal alkyne. The C≡C triple bond stretching vibration should appear as a sharp, weak absorption in the region of 2100-2140 cm⁻¹. The C-O stretching vibration will likely be observed in the 1050-1150 cm⁻¹ range. The spectrum will also contain various C-H stretching and bending vibrations for the cyclohexane ring in the fingerprint region.

Raman spectroscopy provides complementary information. The C≡C triple bond stretch, which is often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum, making it a useful diagnostic tool. The symmetric vibrations of the cyclohexane ring are also often more prominent in the Raman spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O-H | Stretching | 3200 - 3600 | Strong, Broad | Weak |

| ≡C-H | Stretching | ~3300 | Sharp, Medium | Medium |

| C≡C | Stretching | 2100 - 2140 | Sharp, Weak | Strong |

| C-O | Stretching | 1050 - 1150 | Medium to Strong | Weak |

| C-H (sp³) | Stretching | 2850 - 3000 | Medium to Strong | Medium to Strong |

Computational and Theoretical Studies on Trans 4 Ethynylcyclohexan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of trans-4-ethynylcyclohexan-1-ol. chegg.comrsdjournal.org These methods solve approximations of the Schrödinger equation to provide detailed information about molecular geometry, conformational stability, and electronic distribution. chegg.com

For cyclohexanol (B46403) derivatives, computational studies are crucial for determining the preferred conformations and the energetic barriers between them, such as the chair-chair interconversion. nih.govresearchgate.net In the case of this compound, the cyclohexane (B81311) ring is expected to exist predominantly in a chair conformation. DFT calculations can precisely determine the relative energies of the conformers where the ethynyl (B1212043) and hydroxyl groups are in axial or equatorial positions. For the trans isomer, the lowest energy conformation would feature both the bulky ethynyl group and the hydroxyl group in equatorial positions to minimize steric hindrance.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more likely to be reactive. The ethynyl group, with its π-bonds, significantly influences the electronic landscape of the molecule, and its interactions with the hydroxyl group across the cyclohexane ring can be quantified through these calculations.

Below is a representative table of data that could be generated for this compound using DFT calculations, based on typical values for similar molecules.

| Calculated Property | Representative Value | Method/Basis Set | Significance |

| Energy of Equatorial-Equatorial Conformer | -387.5 Hartree | B3LYP/6-311++G(d,p) | Most stable geometric conformation. |

| Energy of Axial-Axial Conformer | -387.495 Hartree | B3LYP/6-311++G(d,p) | Higher energy due to steric interactions. |

| HOMO Energy | -6.8 eV | B3LYP/6-311++G(d,p) | Region of electron donation (nucleophilicity). |

| LUMO Energy | -0.5 eV | B3LYP/6-311++G(d,p) | Region of electron acceptance (electrophilicity). |

| HOMO-LUMO Gap | 6.3 eV | B3LYP/6-311++G(d,p) | Indicator of chemical reactivity and stability. |

| Dipole Moment | 1.9 Debye | B3LYP/6-311++G(d,p) | Measure of the molecule's overall polarity. |

This table presents hypothetical, yet realistic, data for illustrative purposes.

Molecular Modeling and Docking Studies of Ethynylcyclohexanol-Based Ligands

Molecular modeling and docking are computational techniques essential for structure-based drug design, allowing researchers to predict how a ligand might bind to a protein's active site. solubilityofthings.comresearchgate.net These methods are particularly valuable for exploring the potential of this compound and its derivatives as ligands for various biological targets, such as enzymes or receptors. nih.govacs.org

The process begins with a three-dimensional model of the target protein, often obtained from X-ray crystallography or NMR spectroscopy. A computational docking program then explores numerous possible conformations and orientations of the ligand within the protein's binding pocket. frontiersin.org These poses are evaluated using a scoring function that estimates the binding affinity, typically reported in kcal/mol. A lower binding energy suggests a more stable protein-ligand complex.

For a ligand like this compound, key interactions driving binding would include:

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming critical interactions with polar amino acid residues in the binding site.

Hydrophobic Interactions: The cyclohexane ring provides a nonpolar surface that can interact favorably with hydrophobic pockets in the protein.

π-Interactions: The ethynyl group can participate in various non-covalent interactions, including π-π stacking with aromatic residues (like phenylalanine or tyrosine), π-cation interactions with charged residues, or hydrogen bonding where the terminal alkyne proton acts as a weak donor.

Docking studies can be used to screen virtual libraries of ethynylcyclohexanol-based derivatives to identify compounds with improved binding affinity or selectivity for a specific target. nih.gov The insights gained from these simulations, such as the specific amino acid residues involved in binding, can guide the rational design of more potent and effective molecules. acs.org

The following interactive table illustrates the type of results obtained from a hypothetical docking study of this compound against a protein target.

| Parameter | Value | Description |

| Binding Affinity (kcal/mol) | -6.5 | Estimated free energy of binding. More negative values indicate stronger binding. |

| Interacting Residues | Ser221, Tyr345, Phe412 | Amino acids in the active site that form key contacts with the ligand. |

| Hydrogen Bonds | 1 | Formed between the ligand's hydroxyl group and the side chain of Ser221. |

| Hydrophobic Contacts | 5 | Involving the cyclohexane ring and residues like Val298 and Leu380. |

| π-Stacking Interactions | 1 | Between the ethynyl group and the aromatic ring of Phe412. |

This table contains plausible data from a simulated docking experiment for illustrative purposes.

Mechanistic Insights into Reactions Involving this compound

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing a step-by-step understanding of how reactants are converted into products. For this compound, theoretical studies can elucidate the pathways of reactions involving either the hydroxyl group or the terminal alkyne.

One important class of reactions for terminal alkynes is metal-catalyzed coupling, such as the Sonogashira coupling. researchgate.net Computational studies can model the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. For a reaction involving this compound, calculations can determine the structures and energies of all intermediates and transition states, revealing the rate-determining step and explaining the reaction's regioselectivity and stereoselectivity.

Another area of interest is the reactivity of ethynylcyclohexanols in different chemical environments. For instance, studies on the related 1-ethynylcyclohexanol have explored its behavior as a corrosion inhibitor, where it is proposed to undergo hydrogenation and dehydration on metal surfaces. scispace.com Computational models could simulate the adsorption of this compound on a metal surface and calculate the energy barriers for various surface-mediated transformations.

Furthermore, the reaction of ethynylcyclohexanols with metal carbonyls has been shown to produce complex organometallic structures. rsc.orgunito.it Theoretical calculations can help rationalize the formation of these products by mapping out the potential energy surface of the reaction, identifying the most favorable pathways leading to the observed complexes. For example, the mechanism for the formation of a dimeric metallacyclic ligand from 1-ethynylcyclohexanol and iron carbonyls has been investigated, revealing complex bond-forming and rearrangement steps. unito.it Similar computational approaches could predict the products of reactions between this compound and various organometallic reagents.

A potential reaction mechanism that could be studied computationally is the Glaser-Hay coupling, a dimerization of terminal alkynes. The proposed mechanism for the copper-catalyzed homocoupling of 1-ethynylcyclohexanol involves the deprotonation of the alkyne by a base (like TMEDA) to form a copper acetylide intermediate. chegg.com Subsequent oxidative coupling leads to the formation of the 1,3-diyne product. Computational modeling of this process for this compound would provide the energies of the intermediates and transition states, offering a detailed picture of the reaction dynamics.

Future Research Directions and Emerging Applications of Trans 4 Ethynylcyclohexan 1 Ol

Advancements in Asymmetric Synthesis Utilizing trans-4-Ethynylcyclohexan-1-ol

The development of methods for producing enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and materials sciences. chiralpedia.com this compound, possessing a chiral center at the carbon bearing the hydroxyl group, is an attractive candidate for use as a chiral building block in asymmetric synthesis. researchgate.netmdpi.com The rigid trans-cyclohexane framework provides a well-defined spatial arrangement of its functional groups, which is crucial for inducing stereoselectivity in subsequent chemical transformations.

Future research is anticipated to focus on establishing efficient and scalable routes to enantiopure (1R,4R)- and (1S,4S)-4-ethynylcyclohexan-1-ol. While stereoselective syntheses of related cyclohexane (B81311) derivatives have been reported, dedicated methods for this specific compound are an area ripe for development. researchgate.netmdpi.com Key strategies that are expected to be explored include:

Enzymatic Kinetic Resolution: Hydrolases are well-established catalysts for the enantioselective acylation of racemic alcohols, a mature technology for producing optically pure compounds. rsc.org Applying this to racemic this compound could provide a green and highly selective method for separating the enantiomers.

Asymmetric Reduction: The asymmetric reduction of the parent ketone, 4-ethynylcyclohexanone, using chiral catalysts (e.g., those based on transition metals with chiral ligands or biocatalysts like ketoreductases) represents another powerful strategy to directly access the chiral alcohol with high enantiomeric excess. semanticscholar.org

Chiral Separation: Advanced chromatographic techniques, such as high-speed counter-current chromatography with chiral selectors, offer a preparative-scale method for resolving the enantiomers of chiral alcohols and could be adapted for this target. nih.gov

Once accessible in enantiopure form, this chiral building block can be utilized in the synthesis of complex target molecules where control of stereochemistry is paramount, including pharmaceuticals and agrochemicals. researchgate.netmdpi.comnih.gov

Exploration of Novel Biological Targets for Ethynylcyclohexanol-Derived Compounds

The ethynylcyclohexanol scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing activity against a range of biological targets. This suggests that compounds derived from this compound could hold significant therapeutic potential.

Antiviral Applications: A notable area of research involves the incorporation of the 1-ethynylcyclohexanol moiety into inhibitors of the Hepatitis C Virus (HCV). nih.gov In studies on benzofuran-based HCV inhibitors, the introduction of the ethynylcyclohexanol group at a key position led to compounds with potent inhibitory activity (EC₅₀ < 100 nM) and significantly improved selectivity, highlighting the favorable contribution of this fragment to target binding. nih.gov This success points toward a broader potential for ethynylcyclohexanol derivatives in the design of novel antiviral agents against other viruses. mdpi.com

Anti-inflammatory Disease: Phosphodiesterase 4 (PDE4) is a key enzyme that regulates inflammatory responses, and its inhibition is a validated strategy for treating chronic inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). wikipedia.orgmdpi.com The cyclohexane ring is a core component of several potent PDE4 inhibitors. nih.gov For instance, cis-4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]cyclohexane-1-carboxylic acid (Cilomilast) was developed as a second-generation PDE4 inhibitor with an improved side-effect profile. nih.gov The structural similarity of this compound to this class of inhibitors makes it a highly attractive starting point for developing new PDE4 inhibitors, where the ethynyl (B1212043) group can be functionalized to explore interactions within the enzyme's active site. researchgate.nettandfonline.com

Central Nervous System (CNS) Applications: The isomeric compound, 1-ethynylcyclohexanol, is known as an active metabolite of the sedative drug ethinamate, exhibiting anticonvulsant and muscle relaxant properties. wikipedia.org This established activity within the CNS suggests that derivatives of ethynylcyclohexanol could be systematically explored for activity against other CNS targets.

Future research will likely involve the synthesis of compound libraries based on the this compound core to screen against these and other emerging biological targets. ontosight.ai

Integration of this compound in Supramolecular Chemistry

Supramolecular chemistry involves the design and synthesis of complex chemical systems formed by the association of molecular components through non-covalent interactions. The distinct functional groups of this compound make it an ideal component for constructing such assemblies.

Covalent Assembly via Click Chemistry: The terminal alkyne of this compound is a perfect handle for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govyoutube.com This reaction is exceptionally efficient and bioorthogonal, allowing for the precise and robust connection of the cyclohexane core to other molecular building blocks, polymers, or surfaces. mdpi.comacs.org This opens up avenues for creating:

Functionalized Polymers and Materials: Grafting this compound onto polymer backbones or nanoparticles to impart specific properties. youtube.comacs.org

Complex Molecular Architectures: Using it as a linker in the synthesis of dendrimers, macrocycles, or molecular cages. nih.govacs.org

Non-Covalent and Host-Guest Assembly: The cyclohexane and hydroxyl functionalities predispose the molecule to participate in non-covalent interactions like hydrogen bonding and van der Waals forces, which are fundamental to supramolecular self-assembly. wiley-vch.de

Host-Guest Complexes: Cyclohexane and cyclohexanol (B46403) are known to act as guest molecules, fitting within the hydrophobic cavities of macrocyclic hosts like cyclodextrins and pillararenes. nih.govresearchgate.netnih.govrsc.org This allows for the formation of host-guest systems that could be used for drug delivery, sensing, or creating molecularly-defined materials.

Metal-Organic Assemblies: Alkynyl alcohols are effective ligands for metal ions. Research has shown that 1-ethynylcyclohexanol can react with gold(I) and copper(I) salts to form luminescent multinuclear alkynyl clusters that self-assemble into complex supramolecular structures. researchgate.netacs.org These materials are of interest for applications in sensing and optoelectronics. The defined stereochemistry of the trans-4-isomer could introduce greater control over the final assembled structure.

The combination of its rigid stereochemistry and dual functionality makes this compound a powerful and versatile tool for future advancements across synthetic and materials chemistry.

Q & A

Q. What statistical approaches are suitable for analyzing variability in synthetic yield data?

- Methodological Answer : Apply ANOVA to identify significant factors (e.g., catalyst type, temperature). Design of Experiments (DoE) methodologies (e.g., factorial designs) can optimize reaction parameters while minimizing experimental runs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.